Sulfosuccinimidyl Elaidate Sodium
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The IUPAC name for sulfosuccinimidyl elaidate sodium is sodium 1-[(E)-octadec-9-enoyloxy]-2,5-dioxopyrrolidine-3-sulfonate . This designation reflects:
- Sulfosuccinimidyl group : A cyclic carbamate structure (2,5-dioxopyrrolidine-3-sulfonate) linked to a sulfonic acid group.
- Elaidate moiety : The trans (E)-configured octadec-9-enoate ester derived from elaidic acid.
- Sodium counterion : Neutralizes the sulfonic acid group, enhancing water solubility.
The CAS number for this compound is not explicitly listed in primary databases, suggesting limited commercial availability compared to its cis-isomer, sulfosuccinimidyl oleate sodium (CAS 1212012-37-7).
Molecular Formula and Atomic Composition Analysis
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₃₆NNaO₇S |
| Molecular weight | 481.58 g/mol |
| Elemental composition | C (53.3%), H (7.5%), N (2.9%), Na (4.8%), O (23.1%), S (6.6%) |
| Degrees of unsaturation | 5 (four from the oleate chain, one from the pyrrolidine ring) |
The molecular formula aligns with its structural components: the elaidate chain (C₁₈H₃₃O₂), the sulfosuccinimidyl group (C₄H₄NO₅S), and the sodium ion.
Crystallographic Structure and Conformational Isomerism
This compound adopts a trans (E)-configuration at the C9-C10 double bond of the elaidate chain, distinguishing it from the cis (Z)-oleate isomer. Key structural features include:
- Planar geometry : The sulfosuccinimidyl group’s cyclic carbamate and sulfonate groups enforce rigidity in the molecule’s core.
- Alkyl chain orientation : The trans configuration reduces steric hindrance, favoring extended conformations compared to the cis isomer.
No crystallographic data is publicly available for this compound, but its structural analogs (e.g., sulfosuccinimidyl oleate sodium) exhibit similar motifs, with the sulfosuccinimidyl group positioned for nucleophilic substitution reactions.
Spectroscopic Characterization (NMR, IR, MS)
While direct spectroscopic data for this compound is scarce, its properties can be inferred from related compounds and general spectroscopic principles:
¹H NMR Analysis
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Sulfosuccinimidyl pyrrolidine | 4.5–5.0 (C=O adjacent protons) | Singlet |
| Elaidate chain (CH₂ groups) | 1.2–1.6 (methyl), 2.2–2.4 (CH₂ near carbonyl) | Multiplet |
| Elaidate double bond (trans) | 5.3–5.5 (vinyl protons, J = ~15 Hz) | Doublet |
The trans configuration results in a higher coupling constant (J ≈ 15 Hz) for the vinyl protons compared to the cis isomer (J ≈ 10 Hz).
IR Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) |
|---|---|
| Sulfonate (S=O) | 1200–1250 (asymmetric), 1050–1100 (symmetric) |
| Carbamate (C=O) | 1720–1750 |
| Elaidate C=O | 1680–1710 |
Comparative Analysis with Sulfosuccinimidyl Oleate Sodium
The trans configuration in this compound may alter its interaction with biological membranes or receptors compared to the cis isomer.
Properties
CAS No. |
1212012-37-7 |
|---|---|
Molecular Formula |
C22H36NNaO7S |
Molecular Weight |
481.58 |
IUPAC Name |
sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b10-9-; |
InChI Key |
FZVVLJSNKVOPRF-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Synonyms |
2,5-Dioxo-1-[[(9E)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(E)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Elaidic acid N-Hydroxysulfosuccinamide ester sodium salt |
Origin of Product |
United States |
Preparation Methods
Carboxyl Activation of Elaidic Acid
Elaidic acid (trans-9-octadecenoic acid) undergoes NHS esterification using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where DSC activates the carboxyl group for NHS conjugation:
Critical parameters:
Sodium Salt Formation
The NHS ester intermediate is converted to its sodium salt via ion exchange chromatography or direct titration with sodium bicarbonate:
Optimized conditions :
Purification and Solubility Profiling
Solvent Partitioning
Crude product is purified through sequential solvent extraction:
| Step | Solvent System | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Hexane:DMF (3:1) | Remove unreacted DSC | 92 ± 3 |
| 2 | Ethyl acetate:Water (2:1) | Isolate sodium salt | 85 ± 2 |
Dialysis-Based Desalting
Final purification employs dialysis against saline (0.9% NaCl) using a 1 kDa MWCO membrane:
| Parameter | Value |
|---|---|
| Dialysis duration | 48 hours |
| Buffer volume ratio | 1:100 (sample:buffer) |
| Purity post-dialysis | >98% (HPLC) |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A C18 column (4.6 × 250 mm, 5 μm) resolves this compound from byproducts:
| Compound | Retention Time (min) | Mobile Phase (ACN:H2O) |
|---|---|---|
| NHS ester | 12.7 | 75:25 |
| Elaidic acid | 8.2 | 85:15 |
Mass Spectrometric Confirmation
Electrospray ionization (ESI-MS) in negative mode confirms molecular identity:
| Temperature (°C) | Degradation Rate (k, day⁻¹) | Half-Life (days) |
|---|---|---|
| -80 | 0.0012 ± 0.0003 | 577 |
| -20 | 0.0041 ± 0.0007 | 169 |
| 25 | 0.098 ± 0.011 | 7 |
Storage at -80°C in anhydrous DMSO is recommended for long-term stability.
Biological Compatibility Assessment
Chemical Reactions Analysis
Sulfosuccinimidyl Elaidate Sodium is an activating reagent that facilitates the formation of amide or thiol bonds between carboxyl groups and target molecules containing amino or thiol groups . It can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can react with amino or thiol groups to form amide or thiol bonds.
Oxidation and Reduction Reactions:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of succinimide and elaidic acid.
Scientific Research Applications
Sulfosuccinimidyl Elaidate Sodium has a wide range of applications in scientific research, including:
Biochemistry: It is used as an activating reagent for the formation of amide or thiol bonds in protein and peptide synthesis.
Organic Synthesis: The compound is used in the synthesis of various organic molecules, particularly those containing carboxyl and amino or thiol groups.
Industry: The compound is used in the production of various biochemical and pharmaceutical products.
Mechanism of Action
Sulfosuccinimidyl Elaidate Sodium exerts its effects by binding to the CD36 receptor on the surface of microglia . CD36 activation is involved in many inflammatory pathways and contributes to cell or tissue damage through the production of free radicals, cytokines, and chemokines . The compound inhibits fatty acid transport into cells, thereby reducing inflammation and protecting against cell damage .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Bis(sulfosuccinimidyl) Suberate (BS³)
- Molecular Formula : C₁₆H₂₀N₂Na₂O₁₄S₂
- Key Features :
- Comparison :
- Unlike Sulfosuccinimidyl Elaidate Sodium, BS³ lacks a fatty acid chain, making it more suitable for general protein-protein crosslinking rather than lipid-associated studies.
Sulfosuccinimidyl Biotin (Sulfo-NHS-Biotin)
- Molecular Formula : C₁₄H₁₈O₈N₃S₂Na
- Key Features :
- Comparison :
- This compound’s elaidate (trans-oleate) chain provides hydrophobic interactions absent in Sulfo-NHS-Biotin, broadening its utility in membrane biology.
Sulfosuccinimidyl Oleate Sodium
- Key Features :
- Structurally identical to this compound except for the cis configuration of the oleate fatty acid (vs. trans in elaidate).
- Comparison: The trans configuration of elaidate increases melting point (e.g., methyl elaidate m.p. = 9.5–11.5°C vs. Cis/trans isomerism may affect interactions with lipid bilayers or hydrophobic pockets in proteins .
Functional and Application-Based Comparison
Research Findings and Practical Considerations
- Crosslinking Efficiency :
- Stability :
- Biological Compatibility: this compound is preferred for studies requiring minimal organic solvents, whereas non-sulfonated analogs (e.g., DSS) require DMSO or DMFA .
Q & A
Q. What are the critical physicochemical properties of Sulfosuccinimidyl Elaidate Sodium (SSES) that influence its reactivity in bioconjugation experiments?
SSES is a water-soluble, sulfonated NHS ester that reacts with primary amines (ε-amino groups of lysine) or thiols to form stable amide or thioester bonds. Its solubility in aqueous buffers (e.g., PBS, pH 7.2–8.5) and polar organic solvents (e.g., DMSO) ensures compatibility with biomolecules . Key properties include:
- Reactivity : Hydrolysis susceptibility in aqueous solutions (t1/2 ~30–60 minutes at pH 7.4), necessitating immediate use after dissolution.
- Structural specificity : The elaidate (trans-oleate) chain may influence membrane permeability in lipid-modified conjugates .
- Optimal pH : Reactions are most efficient at pH 7.5–8.5, where NHS esters exhibit maximal reactivity .
Q. How can researchers design a basic protocol for conjugating SSES to amine-containing biomolecules?
- Step 1 : Dissolve SSES in anhydrous DMSO (10 mM stock) to minimize hydrolysis.
- Step 2 : Add SSES to the target molecule (e.g., protein, peptide) in a pH 8.0 buffer (e.g., 0.1 M sodium bicarbonate). Maintain a 5–10:1 molar excess of SSES to ensure complete labeling.
- Step 3 : Incubate at 4°C for 2 hours to reduce nonspecific reactions.
- Step 4 : Remove excess reagent via dialysis or size-exclusion chromatography. Validate conjugation via SDS-PAGE or mass spectrometry .
Advanced Research Questions
Q. What experimental variables most significantly impact the efficiency of SSES-mediated crosslinking, and how can they be optimized?
Key variables include:
- Temperature : Elevated temperatures (e.g., 25°C vs. 4°C) accelerate hydrolysis, reducing active reagent availability. Use ice-cold buffers for long incubations .
- Buffer composition : Avoid amine-containing buffers (e.g., Tris, glycine), which compete for reaction sites. Use HEPES or carbonate buffers instead .
- Molar ratio : Titrate SSES excess (5:1 to 20:1) to balance labeling efficiency and aggregation risks. Monitor via fluorometry or UV-Vis spectroscopy .
- Reaction time : Time-course experiments (15–240 minutes) can identify hydrolysis-driven efficiency declines .
Q. How should researchers address contradictions in crosslinking data when using SSES under varying pH conditions?
Discrepancies often arise from pH-dependent hydrolysis rates and competing side reactions (e.g., thiol vs. amine reactivity).
- Troubleshooting :
- Quantify free NHS ester concentrations using Ellman’s reagent (for thiol reactivity) or hydroxamate assays .
- Compare conjugation yields at pH 7.0, 7.5, and 8.5 to isolate pH effects.
- Use LC-MS/MS to identify unexpected adducts (e.g., hydrolyzed byproducts) .
Q. What advanced analytical techniques are recommended for characterizing SSES-modified biomolecules?
- Chromatography : Reverse-phase HPLC with UV/Vis or fluorescence detection to resolve labeled vs. unlabeled species .
- Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight shifts (+481.58 Da per SSES adduct) .
- Structural analysis : Circular dichroism (CD) or NMR to assess conformational changes in labeled proteins .
- Functional assays : Competitive binding assays (e.g., SPR) to verify retained bioactivity post-labeling .
Methodological Considerations
Q. How can researchers ensure reproducibility in SSES-based experiments across different laboratories?
- Standardization : Use lyophilized SSES from a single batch and validate purity via NMR or elemental analysis.
- Documentation : Report exact molar ratios, buffer compositions, and incubation conditions.
- Inter-lab validation : Share aliquots of labeled conjugates for cross-validation using shared protocols .
Q. What are the best practices for handling SSES to minimize experimental artifacts?
- Storage : Store desiccated at –20°C; avoid freeze-thaw cycles.
- Safety : Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation or skin contact .
- Stability testing : Pre-test SSES activity via a model reaction (e.g., conjugation to glycine) before critical experiments .
Data Interpretation and Validation
Q. How should researchers interpret unexpected mass spectrometry results in SSES-conjugated samples?
- Artifact identification : Look for peaks corresponding to hydrolyzed SSES (loss of NHS group, –115.1 Da) or disulfide-linked dimers.
- Quantitative analysis : Use isotopic labeling (e.g., SILAC) to distinguish specific vs. nonspecific adducts .
Q. What statistical approaches are suitable for analyzing dose-response data in SSES-mediated crosslinking studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
